molecular formula C10H8F2O3 B13087547 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

Katalognummer: B13087547
Molekulargewicht: 214.16 g/mol
InChI-Schlüssel: BPWFAYXXESLQEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is an organic compound that features a benzofuran ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves cyclization reactions. For example, ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol can be reacted in dichloroethane (DCE) as a solvent at 70°C in the presence of iron(III) chloride (FeCl3) as a catalyst and 2,2′-bipyridine as an additive to yield benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired derivative and its applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which can impart distinct chemical and biological properties compared to other benzofuran derivatives .

Eigenschaften

Molekularformel

C10H8F2O3

Molekulargewicht

214.16 g/mol

IUPAC-Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2,(H,13,14)

InChI-Schlüssel

BPWFAYXXESLQEL-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=C(C=C2)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.